molecular formula C9H10F2N2O2S B6200801 2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1416955-94-6

2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B6200801
CAS No.: 1416955-94-6
M. Wt: 248.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione is a chemical compound characterized by the presence of an amino group, two fluorine atoms, and a thiazolidine-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-amino-2,6-difluorophenol with thiazolidine-1,1-dione under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products .

Scientific Research Applications

2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and fluorinated aromatic compounds. Examples include:

Uniqueness

2-(4-amino-2,6-difluorophenyl)-1lambda6,2-thiazolidine-1,1-dione is unique due to the combination of its amino, fluorine, and thiazolidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1416955-94-6

Molecular Formula

C9H10F2N2O2S

Molecular Weight

248.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.